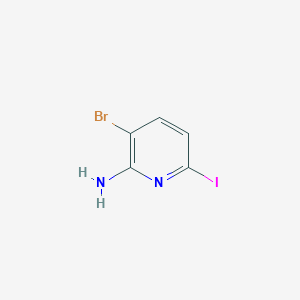

3-Bromo-6-iodopyridin-2-amine

Description

Significance of Halogenated Pyridin-2-amine Scaffolds in Modern Organic Synthesis

Halogenated heterocyclic compounds are fundamental building blocks in the field of modern organic synthesis, prized for their versatility and predictable reactivity. srdorganics.com Among these, halogenated pyridin-2-amine scaffolds have emerged as particularly significant intermediates. The presence of halogen atoms on the pyridine (B92270) ring, an electron-deficient aromatic system, renders the structure susceptible to a variety of transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

The ability to introduce diverse functional groups at specific positions on the pyridine core makes these halogenated scaffolds invaluable in the construction of complex molecular architectures. rsc.org This strategic functionalization is crucial in the development of new pharmaceuticals, agrochemicals, and advanced materials. researchgate.netiipseries.org Furthermore, the nature and position of the halogen substituents can be tuned to control the regioselectivity of subsequent reactions, providing chemists with a powerful tool for late-stage diversification in synthetic pathways. rsc.org The development of metal-free C-N bond-forming reactions has further expanded the utility of polyhalogenated pyridines, offering environmentally friendly alternatives for creating substituted amine derivatives. rsc.org

The Pyridin-2-amine Core: A Privileged Structure in Heterocyclic Chemistry

The pyridin-2-amine moiety is widely recognized as a "privileged structure" in medicinal chemistry and heterocyclic chemistry. vulcanchem.commdpi.com This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a recurring motif in a wide array of pharmacologically active compounds. srdorganics.com The prevalence of the 2-aminopyridine (B139424) core stems from its unique combination of chemical properties. Its basicity, solubility characteristics, and capacity for hydrogen bond formation are key attributes that enhance its interaction with biological macromolecules like enzymes and receptors. nih.gov

This scaffold is a bioisostere of amides, amines, and other nitrogen-containing heterocycles, allowing it to mimic the functionality of these groups within a more rigid and synthetically accessible framework. nih.gov The nitrogen atom in the pyridine ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding interactions within protein active sites. nih.gov Consequently, the 2-aminopyridine unit is found in numerous therapeutic agents, highlighting its importance in drug design and discovery. mdpi.comnih.gov

Positioning 3-Bromo-6-iodopyridin-2-amine within the Landscape of Functionalized Pyridine Derivatives

This compound is a highly functionalized pyridine derivative that holds significant potential as a versatile building block in organic synthesis. evitachem.com Its structure is characterized by a pyridin-2-amine core substituted with two different halogen atoms, bromine at the 3-position and iodine at the 6-position. This specific arrangement of functional groups makes it a valuable intermediate for constructing polysubstituted pyridine systems through regioselective chemical transformations.

Below are the key properties of this compound:

Table 1: Physicochemical Properties of this compound| Property | Value |

|---|---|

| CAS Number | 1806964-01-1 sigmaaldrich.cn |

| Molecular Formula | C₅H₄BrIN₂ sigmaaldrich.cn |

| Molecular Weight | 298.91 g/mol sigmaaldrich.cn |

| IUPAC Name | This compound sigmaaldrich.cn |

| InChI Key | KCAGEGBDVBPUHA-UHFFFAOYSA-N sigmaaldrich.cn |

The key feature of this compound is the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. In transition-metal-catalyzed cross-coupling reactions, the C-I bond is generally more reactive and will typically undergo oxidative addition under milder conditions than the C-Br bond. This reactivity difference allows for sequential, site-selective functionalization. For instance, a Sonogashira or Suzuki coupling could be performed selectively at the 6-position (iodine), leaving the bromine at the 3-position intact for a subsequent, different coupling reaction under more forcing conditions. This stepwise approach enables the controlled and efficient synthesis of complex, unsymmetrically substituted pyridines, which would be challenging to achieve through other methods.

Research Gaps and Prospective Investigations for this compound

Despite its clear synthetic potential, a detailed survey of the scientific literature reveals a notable research gap concerning the specific compound this compound. While its isomers and related dihalogenated pyridines have been utilized in various synthetic applications, dedicated studies exploring the full scope of reactivity and synthetic utility of this particular molecule are scarce. Most available information is limited to its cataloging by chemical suppliers. bldpharm.comchemscene.comsigmaaldrich.com

Prospective investigations should focus on systematically exploring its utility in a range of chemical transformations. Key areas for future research include:

Sequential Cross-Coupling Reactions: A comprehensive study is needed to define the optimal conditions for selective Suzuki, Sonogashira, Stille, Heck, and Buchwald-Hartwig amination reactions at the C-I and C-Br positions. This would involve screening various catalysts, ligands, bases, and solvents to establish a robust and predictable synthetic protocol for creating a library of di- and tri-substituted pyridine derivatives.

Metal-Free Transformations: Investigating the reactivity of this compound in emerging metal-free C-C and C-N bond-forming reactions would provide valuable, more sustainable synthetic routes. rsc.org

Synthesis of Novel Heterocyclic Systems: The compound could serve as a precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-b]indoles or other structures of medicinal interest, by leveraging the amino group and the two halogen handles for cyclization reactions.

Application in Medicinal Chemistry: Given that the 2-aminopyridine scaffold is a privileged structure, future work could involve using this compound as a starting material to synthesize novel compounds for biological screening against various therapeutic targets.

By addressing these research gaps, the full potential of this compound as a powerful tool in organic synthesis and drug discovery can be realized.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4BrIN2 |

|---|---|

Molecular Weight |

298.91 g/mol |

IUPAC Name |

3-bromo-6-iodopyridin-2-amine |

InChI |

InChI=1S/C5H4BrIN2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) |

InChI Key |

KCAGEGBDVBPUHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Br)N)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6 Iodopyridin 2 Amine and Positional Isomers

Direct Halogenation Strategies

Direct halogenation of pyridin-2-amine and its derivatives is a primary route for the synthesis of halogenated 2-aminopyridines. However, the directing effects of the amino group and the pyridine (B92270) nitrogen atom can lead to a mixture of products, making regioselectivity a significant challenge.

Regioselective Bromination of Pyridin-2-amine Precursors

The bromination of 2-aminopyridine (B139424) typically yields a mixture of products, with the primary products being 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine. The amino group at the 2-position strongly activates the pyridine ring towards electrophilic substitution, primarily directing incoming electrophiles to the 3- and 5-positions.

Achieving regioselective bromination at the 3-position of a 2-aminopyridine precursor is a key step in the synthesis of compounds like 3-bromo-6-iodopyridin-2-amine. This often requires careful control of reaction conditions or the use of specific brominating agents. For instance, the synthesis of 2-amino-3-bromopyridine has been achieved by dissolving 2-aminopyridine in an organic solvent and carefully adding liquid bromine at low temperatures, followed by the addition of acetic acid. wikipedia.orgnih.gov

Directed Iodination Protocols for Halogenated Pyridines

The introduction of an iodine atom onto a halogenated pyridine ring can be accomplished through various iodination protocols. The choice of iodinating agent and reaction conditions is crucial for achieving the desired regioselectivity.

N-Iodosuccinimide (NIS) is a versatile and efficient reagent for the iodination of a wide range of aromatic and heteroaromatic compounds. chemicalbook.comharvard.edunih.gov It can be activated by acids to generate a more potent electrophilic iodine species. nih.gov For the synthesis of iodinated 2-aminopyridines, NIS can be employed, often in the presence of an acid catalyst, to direct the iodination to specific positions on the pyridine ring. ijssst.info

A common and effective method for the iodination of bromo-2-aminopyridines involves the use of a mixture of an iodide salt, such as potassium iodide (KI), and an oxidizing agent, like potassium iodate (KIO3), in an acidic medium. ijssst.infod-nb.info This combination generates molecular iodine in situ, which then acts as the electrophile. This method has been successfully used in the synthesis of 2-amino-5-bromo-3-iodopyridine from 2-amino-5-bromopyridine. ijssst.info

Control of Dihalogenation and Polyhalogenation

A significant challenge in the synthesis of dihalogenated pyridines is the control of over-halogenation, which leads to the formation of tri- or polyhalogenated byproducts. The high reactivity of the 2-aminopyridine ring, once monosubstituted with a halogen, can often lead to further halogenation.

The formation of these byproducts can be minimized by carefully controlling the stoichiometry of the halogenating agent. acs.org Using a 1:1 molar ratio of the substrate to the halogenating agent is a common strategy to favor mono-halogenation. Additionally, the slow, dropwise addition of the halogenating agent at low temperatures can help to prevent localized high concentrations of the electrophile, thereby reducing the likelihood of multiple substitutions. ijssst.info

In the synthesis of 2-amino-5-bromo-3-iodopyridine, the formation of the major impurity, 2-amino-3,5-dibromopyridine, during the initial bromination step highlights the importance of controlling the reaction conditions to prevent over-bromination. ijssst.info

Optimization of Reaction Parameters: Solvent, Temperature, Stoichiometry

The optimization of reaction parameters is critical for maximizing the yield and purity of the desired halogenated 2-aminopyridine. Key parameters that are often adjusted include the choice of solvent, the reaction temperature, and the stoichiometry of the reactants.

For example, in the bromination of 2-aminopyridine with N-bromosuccinimide (NBS), acetone has been used as a solvent at a controlled temperature of 10°C to achieve a high yield of 2-amino-5-bromopyridine. ijssst.info The stoichiometry of NBS to 2-aminopyridine is also a critical factor in controlling the degree of bromination. acs.org

In the subsequent iodination step to form 2-amino-5-bromo-3-iodopyridine, a detailed study has shown that the reaction is typically carried out in a sulfuric acid solution at an elevated temperature of 100°C. ijssst.info The molar ratio of potassium iodate to potassium iodide is also a key parameter that is optimized to ensure the efficient generation of iodine. ijssst.info

Table 1: Optimized Reaction Parameters for the Synthesis of 2-Amino-5-bromo-3-iodopyridine

| Step | Reactants | Solvent | Temperature | Stoichiometry (Substrate:Reagent) | Yield |

|---|---|---|---|---|---|

| Bromination | 2-aminopyridine, NBS | Acetone | 10°C | 1:1.05 | 95% |

| Iodination | 2-amino-5-bromopyridine, KIO₃, KI | 2M H₂SO₄ | 100°C | 1:0.5:0.58 | 73.7% |

Data sourced from a study on the synthesis of 2-amino-5-bromo-3-iodopyridine. ijssst.info

Metal-Halogen Exchange and Organometallic Approaches

Metal-halogen exchange reactions provide an alternative and powerful strategy for the synthesis of specifically substituted pyridines. wikipedia.orgnih.govias.ac.in This approach involves the reaction of a dihalogenated pyridine with an organometallic reagent, typically an organolithium or Grignard reagent, to selectively replace one of the halogen atoms with a metal. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a desired substituent.

The regioselectivity of the metal-halogen exchange is often dependent on the nature of the halogens and their positions on the pyridine ring. Generally, the order of reactivity for halogen exchange is I > Br > Cl. wikipedia.org This differential reactivity can be exploited to selectively replace an iodine atom in the presence of a bromine atom, or a bromine atom in the presence of a chlorine atom.

For the synthesis of this compound, a potential strategy could involve starting with a dihalogenated precursor, such as 2-amino-3,6-dibromopyridine. A selective metal-halogen exchange at the 6-position, followed by quenching with an iodine source, could potentially yield the desired product. The choice of the organometallic reagent and the reaction conditions would be critical to achieving the desired selectivity.

Generation of Lithiated or Magnesiated Pyridyl Intermediates

The amino group in 2-aminopyridine derivatives is a potent directing metalating group (DMG). It can coordinate to a strong lithium base, such as n-butyllithium (n-BuLi), facilitating the deprotonation at the C3 position. However, the generation of these intermediates requires careful control of conditions, including low temperatures (typically -78 °C) and anhydrous solvents, to prevent side reactions.

In some cases, lithium aminoalkoxide aggregates can be used as effective lithiating agents for pyridine derivatives researchgate.net. For more complex or sensitive substrates, halogen-metal exchange offers an alternative route. A pre-existing bromine or iodine atom can be swapped with lithium or magnesium using reagents like n-BuLi or isopropylmagnesium chloride (i-PrMgCl). This method is particularly useful for introducing a second, different halogen. The use of LiCl-solubilized 2,2,6,6-tetramethylpiperidyl (TMP) bases has also been shown to effectively metalate electron-rich amino-substituted pyridines nih.gov. The stability of lithiated halogen-substituted aromatic compounds can be a challenge, but methods have been developed to stabilize these intermediates, for instance, through the addition of anhydrous magnesium chloride google.com.

The choice between lithium and magnesium intermediates can influence reactivity and selectivity. Magnesiated pyridyls, often generated via halogen-metal exchange with reagents like i-PrMgCl·LiCl, can offer improved functional group tolerance compared to their lithiated counterparts chemistryviews.org.

Trapping with Electrophilic Halogen Sources for Selective Functionalization

Once the lithiated or magnesiated pyridyl intermediate is formed, it is reacted with an electrophilic halogen source to introduce the desired halogen atom. The choice of the halogenating agent is crucial for achieving a high yield.

Common electrophilic sources include:

Iodine (I₂): Used for introducing iodine. Quenching a lithiated pyridine with a solution of I₂ in THF is a standard method researchgate.net.

Bromine (Br₂): A common source for bromine, though its high reactivity can sometimes lead to side products.

N-Iodosuccinimide (NIS) and N-Bromosuccinimide (NBS): These are milder, solid-based halogen sources that are often easier to handle and can lead to cleaner reactions.

1,2-Diiodoethane or 1,2-Dibromoethane: These can also serve as effective halogen sources for trapping organometallic intermediates.

For example, a common route to a 3-iodo-2-aminopyridine would involve the lithiation of 2-aminopyridine at the 3-position, followed by quenching with iodine researchgate.net. Subsequent bromination at another position could then be achieved through a separate reaction step.

Transition-Metal-Catalyzed Cross-Coupling for C-X Bond Formation

Transition-metal catalysis has revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds. Palladium and copper catalysts are particularly prominent in the formation of carbon-nitrogen (C-N) and carbon-halogen (C-X) bonds, providing powerful tools for assembling molecules like this compound.

Palladium-Catalyzed C-N Cross-Coupling Strategies for Aminopyridines

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds researchgate.net. This reaction allows for the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Synthesizing substituted 2,3-diaminopyridines can be achieved through the Pd-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines with various primary and secondary amines acs.orgnih.govnih.gov. A key challenge in this transformation is the potential for the 2-amino group of the substrate to coordinate with the palladium center, which could inhibit the catalytic cycle acs.orgnih.gov. However, the development of specialized, bulky electron-rich phosphine ligands has overcome many of these challenges.

The choice of ligand is critical for reaction success. Ligands such as RuPhos and BrettPhos, often used as pre-catalysts, have been identified as highly effective for these transformations researchgate.netnih.govnih.gov.

Table 1: Examples of Palladium-Catalyzed Amination of 3-Halo-2-Aminopyridines

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 95% | nih.gov |

| 3-Bromo-2-aminopyridine | Aniline | BrettPhos Precatalyst | LiHMDS | Toluene | 72% | nih.gov |

| 3-Iodo-2-aminopyridine | Piperidine (B6355638) | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | Moderate | nih.gov |

Copper-Catalyzed C-N Coupling Methodologies for Polyhalogenated Pyridines

The copper-catalyzed Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of new ligand systems. It is often a cost-effective alternative to palladium-catalyzed reactions nih.gov. This methodology is particularly useful for coupling aryl halides with N-nucleophiles, including azoles and amines nih.gov.

While early Ullmann reactions required harsh conditions (high temperatures, polar solvents), modern protocols often employ ligands that facilitate the reaction under milder conditions. Ligands such as α-benzoin oxime have been shown to promote the copper-catalyzed coupling of (hetero)aryl halides with a wide range of N-nucleophiles in moderate to excellent yields nih.gov. This approach allows for the construction of N-arylated compounds which are common scaffolds in pharmaceuticals nih.gov. The development of new ligands for copper-catalyzed C-N coupling continues to expand the scope and utility of this reaction researchgate.net.

Site-Selective Halogen Introduction via Cross-Coupling

Transition-metal catalysis can also be employed for the selective introduction of halogens. Site-selective cross-coupling reactions are highly valuable for the functionalization of polyhalogenated heteroarenes nih.gov. The selectivity is often governed by the different reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) nih.gov.

In a di-halogenated pyridine containing two different halogens, a cross-coupling reaction can often be performed selectively at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. Conversely, it is possible to introduce a halogen atom onto a pyridine ring via cross-coupling. For instance, a pyridylboronic acid or pyridylstannane can be coupled with an electrophilic halogen source under palladium catalysis. More advanced methods allow for the functionalization of one position of a multiply halogenated pyridine over other identical halogen groups, providing a streamlined approach for structural diversification nih.gov.

Convergent and Multi-Component Synthetic Pathways

Convergent and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more starting materials in a single step to form a complex product bohrium.comnih.gov.

The construction of the pyridine core itself can be achieved through various MCRs. Classic named reactions like the Hantzsch pyridine synthesis and the Guareschi-Thorpe reaction involve the condensation of simple precursors to build the heterocyclic ring acsgcipr.org. These reactions can be slow but are often amenable to optimization using microwave heating or flow chemistry to improve yields and reaction times acsgcipr.org.

More recently, novel MCRs have been developed for the synthesis of highly substituted pyridines. For example, a three-component reaction of enaminones, malononitrile, and a primary amine can provide 2-amino-3-cyanopyridine derivatives in a clean and efficient manner nih.gov. Another approach involves the one-pot coupling of aromatic aldehydes, aromatic ketones, 3-(cyanoacetyl)indole, and ammonium acetate (B1210297) to yield 3-cyano-2-(1H-indol-3-yl)pyridine derivatives researchgate.net. While these examples may not directly yield this compound, the principles demonstrate the power of MCRs to rapidly assemble complex, functionalized pyridine scaffolds, which could then be further elaborated to the target molecule.

Assembly of Pyridine Ring Systems from Acyclic Precursors

The de novo synthesis of pyridine rings offers a powerful strategy for creating complex substitution patterns that may be difficult to achieve through functionalization of a pre-formed ring. These methods construct the heterocyclic core from simpler, non-cyclic starting materials. researchgate.netillinois.edu

One prominent class of reactions for this purpose is the transition-metal-catalyzed [2+2+2] cycloaddition, which typically involves the reaction of alkynes and a nitrile to form the pyridine ring. illinois.edu While a direct application to synthesize this compound is not explicitly detailed, the modularity of this approach allows for the potential construction of highly substituted pyridines. The general strategy involves combining appropriately substituted building blocks that bring the necessary atoms and functional groups into the final cyclic product.

Another innovative de novo approach involves a cascade reaction sequence starting from acyclic α,β-unsaturated ketoxime O-pentafluorobenzoates and alkenylboronic acids. nih.gov This copper-catalyzed method proceeds through the formation of a 3-azatriene intermediate, which then undergoes electrocyclization and subsequent air oxidation to yield a highly substituted pyridine. nih.gov The mild, neutral pH conditions of this reaction demonstrate high functional group tolerance, accommodating halides like chlorides and bromides, which is crucial for synthesizing precursors to compounds like this compound. nih.gov

A further example of pyridine synthesis from acyclic precursors is the lithiation/isomerization/intramolecular carbolithiation sequence of N-allyl-ynamides. This method provides a versatile entry to a wide range of polysubstituted pyridines after an oxidative workup. organic-chemistry.org The process is highly regioselective and showcases the potential for building complex pyridine structures from readily available acyclic starting materials. organic-chemistry.org

| Methodology | Key Acyclic Precursors | General Outcome | Reference |

|---|---|---|---|

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Substituted Pyridines | illinois.edu |

| Cascade C-N Coupling/Electrocyclization | Alkenylboronic acids, α,β-Unsaturated ketoximes | Highly Substituted Pyridines | nih.gov |

| Carbolithiation Sequence | N-allyl-ynamides | Polysubstituted Dihydropyridines and Pyridines | organic-chemistry.org |

Novel Metal-Free Approaches for Halogenated Pyridines

The introduction of halogen atoms onto a pyridine ring is a fundamental transformation in the synthesis of intermediates like this compound. Traditional methods often rely on transition-metal catalysts. However, recent advancements have focused on developing metal-free alternatives to improve cost-effectiveness and reduce environmental impact.

A notable example is the synthesis of 2-amino-5-bromo-3-iodopyridine, a positional isomer of the target compound, starting from 2-aminopyridine. ijssst.info This multi-step synthesis employs metal-free reagents for both bromination and iodination. In the first step, bromination is achieved using N-Bromosuccinimide (NBS) in acetone. ijssst.info This reaction is carefully controlled to prevent the formation of the major impurity, 2-amino-3,5-dibromopyridine. ijssst.info The subsequent iodination of 2-amino-5-bromopyridine is performed using a mixture of potassium iodide (KI) and potassium iodate (KIO3) in sulfuric acid. ijssst.infogoogle.com This method provides the desired 2-amino-5-bromo-3-iodopyridine with high purity and good yield. ijssst.infochemicalbook.com

The reaction conditions for this metal-free synthesis are detailed below:

| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 1. Bromination | 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone | 10 °C, 1 h | 2-Amino-5-bromopyridine | 95.0% |

| 2. Iodination | 2-Amino-5-bromopyridine | Potassium iodate (KIO3), Potassium iodide (KI) | 2 mol/L Sulfuric Acid | 100 °C, 2 h | 2-Amino-5-bromo-3-iodopyridine | 73.7% |

Another innovative metal-free halogenation strategy involves the regioselective C-H functionalization of imidazo[1,2-a]pyridines. rsc.org In this approach, inexpensive sodium bromite serves as both the bromine source and the oxidant, facilitating the direct bromination of the pyridine fused ring system without the need for a metal catalyst. rsc.orgresearchgate.net While applied to a different heterocyclic system, this method highlights the principle of using simple, metal-free reagents to achieve selective halogenation on pyridine-like structures. The proposed mechanism involves the formation of a radical intermediate, showcasing a departure from typical electrophilic aromatic substitution pathways. researchgate.net

These metal-free methods represent an important advancement in the synthesis of halogenated pyridines, offering milder conditions and avoiding the costs and potential contamination associated with transition metal catalysts.

Reactivity and Chemical Transformations of 3 Bromo 6 Iodopyridin 2 Amine

Differential Reactivity of Bromine and Iodine Substituents

A key feature of 3-bromo-6-iodopyridin-2-amine is the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. This difference is fundamental to its application in multi-step syntheses, as it allows for selective reactions at one halogen site while leaving the other intact for subsequent transformations. Generally, the C-I bond is more reactive than the C-Br bond in transition-metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy and greater susceptibility to oxidative addition. researchgate.net Conversely, the relative reactivity in nucleophilic aromatic substitution can be influenced by factors such as the position of the halogen and the nature of the nucleophile. rsc.org

The distinct reactivity of the iodo and bromo substituents enables a hierarchical or stepwise functionalization strategy. This allows for the sequential introduction of different molecular fragments onto the pyridine (B92270) scaffold. For instance, the greater reactivity of the C-I bond is commonly exploited in palladium-catalyzed reactions to selectively functionalize the 6-position first. researchgate.net Once the iodine has been replaced, the less reactive bromine at the 3-position can be targeted for a second, different coupling reaction, often under more forcing conditions. This stepwise approach is a powerful tool for creating highly substituted and complex pyridine derivatives from a single, readily available starting material. The ability to control the sequence of reactions is crucial for the efficient synthesis of target molecules in fields like medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring in this compound is electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.com The outcome of these reactions is heavily influenced by the electronic effects of the substituents and the stability of the intermediate Meisenheimer complex.

In SNAr reactions, the position of the halogen relative to the activating or deactivating groups is critical. For dihalopyridines, nucleophilic attack generally occurs preferentially at the 4-position, followed by the 2- and 6-positions. While the C-I bond is typically a better leaving group than the C-Br bond, the regioselectivity of SNAr on this substrate is also directed by the ring's electronics. Some studies on related halopyridines show that under certain basic conditions, isomerization can occur, potentially leading to substitution at an unexpected position. rsc.org For this compound, the amino group at C2 strongly activates the ring towards nucleophilic attack. The iodine at the 6-position is generally the more likely site for displacement by a nucleophile compared to the bromine at the 3-position, due to its superior leaving group ability and its position ortho/para to the ring nitrogen, which helps stabilize the negative charge in the transition state.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds is paramount, allowing for highly selective transformations.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is frequently used to introduce aryl or heteroaryl groups. With this compound, this reaction proceeds with high selectivity at the more reactive C-I bond at the 6-position. researchgate.net This allows for the synthesis of 3-bromo-6-arylpyridin-2-amines, which can then undergo a second Suzuki coupling at the C-Br bond to create complex, unsymmetrically substituted bi-aryl or tri-aryl pyridine structures. researchgate.netsemanticscholar.org

The table below summarizes typical conditions for selective Suzuki-Miyaura coupling at the C-6 position.

Table 1: Selective Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Product | Ref. |

|---|---|---|---|---|---|---|

| Arylboronic acids | PdCl₂(PPh₃)₂ (5 mol%) | KHCO₃ | DMF/H₂O | 110 | 5-Aryl-substituted pyridines | researchgate.net |

| Aryl borates/acids | Pd(OAc)₂ | K₂CO₃ | DMF | RT | 8-Aryl-imidazo[1,2-a]pyridines | semanticscholar.org |

The Sonogashira coupling is the method of choice for introducing alkyne moieties into aromatic rings by reacting a terminal alkyne with an aryl halide. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. scirp.org Similar to the Suzuki reaction, the Sonogashira coupling on this compound occurs selectively at the C-I bond. researchgate.net This allows for the synthesis of 3-bromo-6-alkynylpyridin-2-amines. The remaining bromine at the 3-position is available for further functionalization, such as a subsequent Sonogashira or Suzuki coupling, providing a route to diverse disubstituted pyridine derivatives. scirp.org

The table below details representative conditions for the selective Sonogashira coupling at the C-6 position.

Table 2: Selective Sonogashira Coupling of this compound

| Terminal Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temp. (°C) | Product | Ref. |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 2-Amino-3-bromo-6-(phenylethynyl)pyridine | scirp.org |

| Various alkynes | Pd(PPh₃)₄ | CuI | Et₃N | N/A | N/A | 3-Alkynyl-2-aminopyridine derivatives | researchgate.net |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. researchgate.netacs.org In the context of this compound, this reaction is crucial for introducing a wide range of amino functionalities, which is of significant interest in medicinal chemistry and materials science. acs.org The presence of two different halogen atoms (bromine and iodine) on the pyridine ring allows for selective amination reactions. rsc.org Generally, the carbon-iodine bond is more reactive towards oxidative addition to the palladium catalyst than the carbon-bromine bond, enabling regioselective functionalization.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. semanticscholar.orgresearchgate.net Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). researchgate.netchemspider.com A variety of phosphine (B1218219) ligands are employed to facilitate the catalytic cycle, with bulky, electron-rich ligands such as Xantphos and RuPhos often providing excellent results. researchgate.netnih.govresearchgate.net The choice of base is also critical, with common options including sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). researchgate.netchemspider.com

A study on the palladium-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines highlighted the challenges associated with these substrates, including potential catalyst inhibition by the chelating nature of the 2-aminopyridine (B139424) moiety. nih.gov However, the use of specialized ligands and precatalysts can overcome these challenges, allowing for efficient coupling with both primary and secondary amines. nih.gov For instance, the use of RuPhos and BrettPhos precatalysts in combination with LiHMDS as a base has been shown to be effective for the amination of unprotected 3-halo-2-aminopyridines. nih.gov

Table 1: Examples of Buchwald-Hartwig Amination Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reactant | Product | Yield (%) |

| [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 | (+/-)-trans-1,2-diaminocyclohexane | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Aminothiophenecarboxylates | Diheteroarylamines | Good to excellent |

| Pd(OAc)₂ | RuPhos | - | - | - | Secondary amines | (Hetero)aryl amines | 50-99 |

This table is for illustrative purposes and specific conditions for this compound may vary.

Ullmann-Type Reactions for C-N and C-O Coupling

Ullmann-type reactions, which are typically copper-catalyzed, provide an alternative and often complementary approach to palladium-catalyzed methods for the formation of C-N and carbon-oxygen (C-O) bonds. organic-chemistry.org These reactions are particularly useful for the arylation of amines and alcohols. researchgate.net Similar to the Buchwald-Hartwig reaction, the differential reactivity of the C-I and C-Br bonds in this compound can be exploited to achieve selective coupling. The iodine substituent is generally more reactive in copper-catalyzed couplings. mdpi.com

A study on copper-catalyzed selective C-N bond formation with 2-amino-5-halopyridines demonstrated that amination occurs preferentially at the C-5 position (corresponding to the C-6 position in this compound if the numbering starts from the nitrogen atom of the pyridine ring). rsc.org This selectivity was achieved using a copper(I) iodide (CuI) catalyst, often in the presence of a ligand such as 1,10-phenanthroline (B135089) or a 1,2-diol. rsc.orgsmolecule.com The reaction conditions are generally mild and the protocol is economically attractive. rsc.org

The Ullmann condensation can be used to couple a wide variety of amines, including primary and secondary aliphatic amines, as well as N-heterocycles like imidazole (B134444) and indole, with the pyridine core. rsc.org The reaction is also applicable to the formation of C-O bonds, for instance, in the synthesis of N-aryl pyridine-2-ones from 2-hydroxypyridines. researchgate.net

Table 2: Conditions for Ullmann-Type Coupling Reactions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reactant | Product Type |

| CuI | 1,10-phenanthroline | K₃PO₄ | DMSO | 110 | Primary amines | C-N coupled product |

| CuI | 1,2-diol | - | - | - | Amines, heterocycles, amides | C-N coupled product |

| CuI | rac-BINOL | - | - | - | Alkyl amines, NH heterocycles | C-N coupled product |

This table provides general conditions; specific parameters for this compound may differ.

C-H Activation and Functionalization via Metal Complexes

The direct functionalization of carbon-hydrogen (C-H) bonds is an increasingly important strategy in organic synthesis due to its atom and step economy. beilstein-journals.orgbeilstein-journals.org In the context of this compound, C-H activation can potentially be used to introduce substituents at the remaining C-H positions of the pyridine ring. This approach avoids the need for pre-functionalized starting materials.

Transition metal complexes, particularly those of palladium, rhodium, and ruthenium, are commonly employed to catalyze C-H activation reactions. beilstein-journals.orgacs.org The amino group at the C-2 position of this compound can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically in the ortho position. However, the existing substituents on the pyridine ring will influence the regioselectivity of such reactions.

While specific examples of C-H activation on this compound are not extensively documented in the provided search results, the general principles of C-H activation on pyridine derivatives are well-established. For instance, ruthenium-catalyzed C-H alkylation of arenes with a directing group can proceed with high selectivity. acs.org Similarly, nickel-catalyzed C-H alkylation of pyridines has been reported. beilstein-journals.org The development of C-H activation methods for polysubstituted pyridines like this compound would open up new avenues for the synthesis of complex molecules.

Functionalization of the Amino Group

The amino group of this compound is a key functional handle that allows for a variety of chemical transformations, leading to the synthesis of a diverse range of derivatives.

N-Alkylation and N-Arylation Reactions

The amino group of this compound can undergo N-alkylation and N-arylation to introduce alkyl and aryl substituents, respectively. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. organic-chemistry.org Ruthenium complexes with chelating N-heterocyclic carbene ligands have also been shown to catalyze the N-alkylation of amines with alcohols. acs.org

N-arylation of the amino group can be accomplished via palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann reactions, as discussed in the previous sections. These methods allow for the introduction of a wide range of aryl and heteroaryl groups. For example, an effective reductive alkylation of electron-deficient o-chloroarylamines has been developed, which could be applicable to derivatives of this compound. organic-chemistry.org

Formation of Amides and Carbamates

The primary amino group of this compound can readily react with acylating agents, such as acid chlorides or anhydrides, to form amides. This reaction is a fundamental transformation in organic synthesis and is widely used to introduce acyl groups. Similarly, the amino group can react with chloroformates or other carbamoylating agents to form carbamates. organic-chemistry.org The synthesis of carbamates can also be achieved through a three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org These amide and carbamate (B1207046) derivatives are often important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. google.comnih.gov

Cyclization Reactions to Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridines, Azaindoles)

The 2-aminopyridine moiety in this compound is a versatile precursor for the synthesis of various fused heterocyclic systems, most notably imidazo[1,2-a]pyridines and azaindoles. sci-hub.sewits.ac.za These fused ring systems are prevalent in many biologically active compounds and pharmaceuticals. sci-hub.sechemrxiv.org

Imidazo[1,2-a]pyridines are typically synthesized by reacting a 2-aminopyridine derivative with an α-haloketone. sci-hub.sechemrxiv.org The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of substituted imidazo[1,2-a]pyridines. sci-hub.se

Azaindoles , specifically 7-azaindoles, can be synthesized from 3-substituted-2-aminopyridines. rsc.org A common route involves a Sonogashira coupling of a 3-halo-2-aminopyridine with a terminal alkyne, followed by a cyclization step. rsc.orgrsc.org The cyclization can be promoted by various reagents, including bases or acids. rsc.org For example, a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) has been used to effect the cyclization of 3-alkynyl-2-aminopyridines to 7-azaindoles. rsc.orgrsc.org Palladium-catalyzed tandem C-C and C-N bond-forming reactions have also been developed for the direct synthesis of substituted 7-azaindoles. researchgate.net

The presence of the bromo and iodo substituents on the this compound scaffold provides opportunities for further functionalization of the resulting imidazo[1,2-a]pyridine (B132010) or azaindole ring systems through subsequent cross-coupling reactions. researchgate.net

Ring-Opening and Rearrangement Reactions

While direct literature on the ring-opening and rearrangement reactions of this compound is not extensively documented, the reactivity of related 2-aminopyridine and halopyridine systems provides significant insight into its potential chemical behavior.

The pyridine ring is generally stable and resistant to ring-opening reactions. However, under specific conditions, particularly when activated by substituents, ring-opening can be induced. For instance, 2-iminopyridines, which can be considered tautomeric forms or derivatives of 2-aminopyridines, have been shown to undergo regioselective ring-opening in the presence of a strong base like potassium hydroxide (B78521) in tert-butanol. This transformation yields 5-oxo-pent-3-enimidamides, which can then be recyclized to form multi-substituted 4-aminopyridines. rsc.org This suggests that under basic conditions, this compound could potentially undergo a similar ring-opening, although the electronic influence of the bromo and iodo substituents would likely modulate the reaction's feasibility and outcome.

Furthermore, early transition metal complexes containing aminopyridinato ligands have been studied for their catalytic activity, including in the ring-opening polymerization of lactams. vot.pl The coordination of the 2-amino group of this compound to a metal center could potentially activate the pyridine ring towards nucleophilic attack and subsequent ring-opening, although this remains a speculative pathway without direct experimental evidence for this specific substrate.

Rearrangement reactions involving substituted pyridines are more commonly reported. The Dimroth rearrangement, for example, is a well-known isomerization of N-substituted 2-aminopyridines. tandfonline.com This type of rearrangement typically involves the opening of the pyridine ring followed by recyclization to afford a structurally isomeric pyridine. While this is an intramolecular process, it highlights the potential for the pyridine core to undergo dynamic transformations.

Another relevant transformation is the Pummerer rearrangement, which has been observed in the reaction of 2-amino-3-nitropyridine (B1266227) with acid chlorides in the presence of dimethyl sulfoxide (B87167) (DMSO) and a tertiary base, leading to the formation of aminals. cdnsciencepub.com This reaction proceeds through an N-methylenethiomethyl intermediate, demonstrating that the amino group can facilitate complex rearrangement pathways. Given the structural similarity, it is plausible that this compound could participate in analogous rearrangements under similar conditions.

Tandem reaction sequences involving 2-aminopyridines can also lead to rearranged products. For example, a one-pot CuAAC/ring-cleavage/[4+2]-cycloaddition/rearrangement reaction sequence has been developed to synthesize 2-aminopyridine derivatives. researchgate.net Although this involves external reagents to drive the transformation, it underscores the synthetic utility of 2-aminopyridines as precursors to more complex, rearranged heterocyclic systems.

The following table summarizes potential rearrangement pathways based on analogous systems:

| Rearrangement Type | Potential Reactants/Conditions | Potential Product Type | Reference |

| Dimroth Rearrangement | Acid or base catalysis, heat | Isomeric N-substituted aminopyridine | tandfonline.com |

| Pummerer-type Rearrangement | Acid chloride, DMSO, tertiary base | Aminal derivatives | cdnsciencepub.com |

| Tandem Cycloaddition/Rearrangement | Terminal ynones, sulfonyl azides, 2H-azirines | Complex substituted pyridines | researchgate.net |

It is important to note that the specific substitution pattern of this compound, with both a bromo and an iodo group, would likely influence the regioselectivity and efficiency of any potential rearrangement reaction.

Redox Chemistry of the Pyridine Core and Halogen Substituents

The redox chemistry of this compound is multifaceted, involving potential transformations of the pyridine ring itself and the halogen substituents.

The pyridine ring can undergo both reduction and oxidation. Catalytic hydrogenation, for instance, can reduce the pyridine ring to a piperidine (B6355638) ring, although this typically requires harsh conditions. The presence of the amino group and halogens would influence the catalyst choice and reaction conditions.

Oxidation of the pyridine nitrogen to an N-oxide is a common transformation. This can be achieved using various oxidizing agents such as peroxy acids. The resulting N-oxide can then serve as a versatile intermediate for further functionalization. For example, the deoxygenation of 3-bromo-4-nitropyridine (B1272033) N-oxide is a key step in the synthesis of the corresponding pyridine. cdnsciencepub.com

The bromo and iodo substituents on the pyridine ring are key sites for redox chemistry, particularly through reductive dehalogenation or participation in reductive coupling reactions.

Electrochemical studies on halopyridines have shown that they can be reduced, leading to the cleavage of the carbon-halogen bond and the formation of a pyridyl radical. acs.orgnih.gov The ease of reduction generally follows the trend I > Br > Cl > F. nih.gov Therefore, in this compound, the carbon-iodine bond is expected to be more readily reduced than the carbon-bromine bond. This selective reduction can be exploited in synthetic applications.

Photoredox catalysis offers a mild method for the single-electron reduction of halopyridines, generating pyridyl radicals that can participate in various C-C bond-forming reactions. nih.gov This strategy has been used for the hydroarylation of olefins and alkynes. In the context of this compound, selective reduction of the C-I bond could generate a 3-bromo-2-aminopyridin-6-yl radical, which could then be trapped by a suitable radical acceptor.

Reductive coupling reactions of 2-halopyridines, often catalyzed by transition metals, can lead to the formation of bipyridines or other coupled products. acs.org The differential reactivity of the bromo and iodo groups in this compound could allow for selective cross-coupling reactions, where one halogen reacts preferentially over the other.

The following table outlines key redox reactions relevant to this compound:

| Reaction Type | Reagent/Condition | Product Type | Key Feature | Reference |

| Pyridine N-oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide | Activation of the pyridine ring | cdnsciencepub.com |

| Electrochemical Reduction | Applied potential | Dehalogenated pyridine/pyridyl radical | Selective C-I bond cleavage | acs.org |

| Photoredox Catalysis | Photocatalyst, light | Pyridyl radical for C-C bond formation | Mild reaction conditions | nih.gov |

| Reductive Coupling | Transition metal catalyst | Bipyridines or other coupled products | Potential for selective coupling | acs.org |

Theoretical and Computational Chemistry Studies

Molecular Structure Optimization and Conformational Analysis

Density Functional Theory (DFT) Calculations

Specific Density Functional Theory (DFT) calculations for 3-Bromo-6-iodopyridin-2-amine have not been identified in the reviewed literature. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would be instrumental in optimizing its geometry, predicting its vibrational frequencies, and determining its electronic properties.

Hartree-Fock (HF) Methods for Structural Prediction

There are no specific published studies using Hartree-Fock (HF) methods for the structural prediction of this compound. The Hartree-Fock method is an ab initio computational chemistry method that provides a starting point for more sophisticated electronic structure calculations. It would be used to approximate the wave function and energy of the molecule in its ground state, offering initial insights into its structure.

Electronic Structure and Reactivity Descriptors

While some basic computational data is available, a thorough analysis of the electronic structure and reactivity descriptors for this compound is not present in the public domain.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

A detailed Frontier Molecular Orbital (HOMO-LUMO) analysis and determination of the energy gap for this compound are not available in the scientific literature. Such an analysis would be crucial for understanding the molecule's chemical reactivity and its kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their gap are fundamental descriptors of a molecule's ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Specific Molecular Electrostatic Potential (MEP) maps for this compound have not been published. MEP mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. For this compound, an MEP map would highlight the electron-rich and electron-poor regions, providing insights into its intermolecular interactions.

Fukui Functions and Local Reactivity Descriptors

There is no available research that details the calculation of Fukui functions and other local reactivity descriptors for this compound. Fukui functions are used within the framework of DFT to predict which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack. This analysis would provide a more quantitative measure of the reactivity at different sites within the molecule.

Available Computational Data

Despite the absence of in-depth studies, some basic computationally derived properties for this compound have been reported in chemical databases.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | chemscene.comleyan.com |

| LogP (calculated) | 2.0309 | leyan.com |

These values offer a preliminary glimpse into the molecule's polarity and hydrophobicity. The Topological Polar Surface Area (TPSA) is a descriptor that is often used in medicinal chemistry to predict the transport properties of drugs. The calculated LogP value provides an estimate of the compound's partitioning between an octanol (B41247) and water phase, which is an indicator of its lipophilicity.

Intermolecular Interactions and Supramolecular Features

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. For this compound, these interactions are critical in determining its crystal packing and resulting material properties.

The Atoms In Molecules (AIM) theory is a powerful computational method used to analyze the electron density to characterize both covalent and non-covalent interactions. researchgate.net By locating bond critical points (BCPs) in the electron density, AIM analysis provides quantitative information about the nature and strength of chemical bonds. mdpi.comresearchgate.net In studies of related halogenated pyridines, AIM has been used to confirm the existence of N···Cl bonds, hydrogen bonds, and halogen bonds. researchgate.netnih.gov The analysis of the charge density and its Laplacian helps to predict and understand the formation of intermolecular hydrogen bonds. mdpi.com For substituted pyridine (B92270) complexes, AIM analysis has been instrumental in characterizing Fe-N and Fe-C bonds. ijnc.ir

Table 1: Illustrative AIM Parameters for Non-Covalent Interactions in Related Systems

| Interaction Type | Compound System | Key Finding |

| Halogen Bond | Zn(II) with 2-halopyridines | Visualization of bond critical points confirms the presence of intermolecular Cl···Cl interactions. mdpi.com |

| Hydrogen & Halogen Bond | Halogenopyridinium iodides | Analysis confirms the presence of N–H···I⁻ hydrogen bonds and C–X···I⁻ halogen bonds. acs.org |

| Tetrel & Chalcogen Bond | Substituted pyridines with CS₂ | AIM analysis helps to characterize N⋯S chalcogen bonds and N⋯C tetrel bonds. researchgate.net |

| Hydrogen Bond | 3-bromo-2-Hydroxypyridine (B31989) | AIM calculations are presented to distinguish the nature of intermolecular hydrogen bonds. mdpi.com |

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and halogen bonds. researchgate.netchemrxiv.org The method plots the RDG against the electron density, revealing spikes that correspond to different types of interactions. mdpi.com In studies of similar compounds like 3-bromo-2-hydroxypyridine, RDG analysis is performed to describe and understand non-covalent interactions. mdpi.comresearchgate.net For Zn(II) heteroleptic halide complexes with 2-halopyridines, RDG analysis provides clear visualization of intermolecular non-covalent interactions, such as Cl···Cl contacts. mdpi.com This approach is essential for understanding the supramolecular assembly and stability of the crystal structure.

The crystal structure of this compound is expected to be significantly influenced by hydrogen and halogen bonding. The amino group (-NH₂) can act as a hydrogen-bond donor, while the pyridine nitrogen can act as an acceptor, leading to N-H···N hydrogen bonds. nih.goviucr.org Such interactions are known to form dimers or chains in related aminopyridine structures. nih.gov

Furthermore, the bromine and iodine substituents introduce the possibility of halogen bonding. Halogen bonds (C-X···Y) are directional interactions where the halogen atom (X) acts as a Lewis acid. acs.org In related crystal structures, various types of halogen bonds have been observed:

C-Br···Br interactions: These have been noted in the crystal structure of 3-bromopyridin-2-amine, linking molecular dimers into two-dimensional layers. nih.gov

C-X···I⁻ interactions: In N-methyl-halogenopyridinium iodides, cations and iodide anions are connected into chains via C–X···I⁻ halogen bonds (where X is Cl, Br, or I). acs.org

Br···Br interactions: Intermolecular Br···Br interactions have been observed to provide a stabilizing influence in the crystal structure of tris[(6-bromopyridin-2-yl)methyl]amine. iucr.orgresearchgate.net

Table 2: Examples of Intermolecular Interactions in Related Pyridine Derivatives

| Compound | Interaction Type(s) Observed | Supramolecular Motif | Reference(s) |

| 3-Bromopyridin-2-amine | N—H⋯N hydrogen bonds, C—Br⋯Br halogen bonds | Forms inversion dimers, which assemble into 2D layers. | nih.gov |

| 2-Bromo-6-hydrazinylpyridine | N—H⋯N hydrogen bonds, Br⋯Br halogen bond, π–π stacking | Forms infinite chains featuring R2(7) rings. | iucr.org |

| N-Ethyl-3-bromopyridinium iodide | C−H⋯I⁻ hydrogen bond, C−Br⋯I⁻ halogen bond, anion-π contacts | Forms helical chains connected into layers. | mdpi.com |

| Halogenopyridinium Iodides | N–H···I⁻ hydrogen bonds, C–X···I⁻ halogen bonds | Cations and anions are interconnected in chains. | acs.org |

Prediction of Spectroscopic Properties

Computational methods can predict spectroscopic properties, offering a valuable comparison to experimental data.

The electronic absorption spectra of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in a UV-Visible spectrum. For similar compounds like 3-bromo-2-hydroxypyridine and 2-amino-3-bromo-5-nitropyridine, TD-DFT calculations have been used to predict their UV-Vis spectra in the gas phase and in various solvents. researchgate.netresearchgate.net

For 3-bromo-2-hydroxypyridine, TD-DFT calculations predicted an intense electronic transition at around 260-262 nm in solvents like DMSO, water, methanol, and chloroform, which corresponds to HOMO to LUMO+1 and HOMO to LUMO transitions. mdpi.com In the case of 2-amino-3-bromo-5-nitropyridine, theoretical investigations also provided insights into its electronic transitions. researchgate.net These simulations are valuable for interpreting experimental spectra and understanding the electronic structure of the molecule.

Table 3: Simulated UV-Vis Absorption for a Related Compound (3-Bromo-2-hydroxypyridine)

| Solvent | Calculated λ_max (nm) | Oscillator Strength (f) | Corresponding Transition | Reference |

| Gas Phase | 260.3 | 0.1431 | HOMO -> LUMO+1 / LUMO | mdpi.com |

| DMSO | 260.8 | 0.1506 | HOMO -> LUMO+1 | mdpi.com |

| Water | 260.3 | 0.1431 | HOMO -> LUMO+1 | mdpi.com |

| Methanol | 260.4 | 0.1428 | HOMO -> LUMO+1 | mdpi.com |

| Chloroform | 261.9 | 0.1541 | HOMO -> LUMO+1 | mdpi.com |

Computational NMR and IR Spectral Analysis

While specific experimental and computational NMR and IR spectral data for this compound are not extensively documented in publicly available literature, computational methods provide a robust framework for their prediction. DFT calculations, particularly using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are standard for simulating vibrational and magnetic resonance spectra. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the optimized molecular structure. These frequencies correspond to the various vibrational modes of the molecule, such as C-H, N-H, C-N, C-Br, and C-I stretching and bending vibrations. For instance, in related brominated pyridine derivatives, the C-Br stretching vibration is typically observed in the lower frequency region of the spectrum. researchgate.net The simulated spectrum for this compound would be expected to show characteristic peaks for the amino group (N-H stretching), the pyridine ring vibrations, and the carbon-halogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational NMR analysis involves calculating the chemical shifts (δ) for the 1H and 13C nuclei. These calculations are crucial for confirming the molecular structure and understanding the electronic environment of each atom. For this compound, the electron-withdrawing effects of the bromine and iodine atoms, as well as the electron-donating effect of the amino group, would significantly influence the chemical shifts of the pyridine ring protons and carbons. For example, in similar 2-bromo-6-hydroxymethylpyridine systems, the chemical shifts of the pyridine ring protons are well-defined and can be correlated with computational models. mdpi.com The predicted 1H NMR spectrum would likely show distinct signals for the two aromatic protons, with their coupling patterns providing further structural information. Similarly, the 13C NMR spectrum would display unique resonances for each carbon atom in the molecule. mdpi.com

An illustrative data table for predicted spectral characteristics, based on general knowledge of similar compounds, is presented below.

| Spectral Data | Predicted Characteristics |

| FT-IR (cm-1) | N-H stretching (amine), Aromatic C-H stretching, C=C and C=N ring stretching, C-Br stretching, C-I stretching |

| 1H NMR (ppm) | Two distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the adjacent halogen and amino substituents. A broad signal for the -NH2 protons. |

| 13C NMR (ppm) | Five distinct signals for the carbon atoms of the pyridine ring, with the carbons bonded to bromine and iodine showing characteristic shifts. |

Reaction Mechanism Elucidation via Computational Modeling

The identification of transition states is a cornerstone of mechanistic studies, providing a picture of the highest energy point along the reaction coordinate. youtube.com For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational methods can be used to locate the geometry of the transition state and calculate its energy. ugent.be

For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. acs.org The energy profile of the reaction pathway can be determined, highlighting the rate-determining step. The differential reactivity of the C-Br and C-I bonds is a key aspect that can be explored computationally. The C-I bond is generally more reactive towards oxidative addition than the C-Br bond, a factor that can be quantified by comparing the activation energies for the cleavage of each bond.

A hypothetical energy profile for a cross-coupling reaction might reveal the following:

Reactants: this compound and coupling partner.

Intermediates: Various palladium complexes formed during the catalytic cycle.

Transition States: High-energy structures corresponding to bond-breaking and bond-forming events.

Products: The final coupled product.

The solvent in which a reaction is conducted can have a profound impact on its mechanism and rate. frontiersin.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of the solvent into theoretical calculations. acs.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies. nih.gov

For reactions of this compound, the polarity of the solvent can influence the stability of charged intermediates and transition states. For instance, in a nucleophilic substitution reaction, a polar solvent would be expected to stabilize a polar transition state, thereby accelerating the reaction. ugent.be Studies on related substituted pyridines have shown that solvent properties, such as hydrogen bond basicity, can significantly affect reaction rates and selectivity by interacting with functional groups on the pyridine ring. chemrxiv.org For this compound, the amino group can act as a hydrogen bond donor, and its interaction with the solvent can modulate the electron density of the pyridine ring and influence its reactivity. chemrxiv.org

The choice of solvent can also impact the selectivity of reactions. In some cases, changing the solvent can alter the preferred reaction pathway, leading to different products. chemrxiv.org Computational studies that explicitly include solvent molecules in the calculations can provide a more detailed picture of these specific solvent-solute interactions. chemrxiv.org

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Bromo 6 Iodopyridin 2 Amine and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions, which govern the packing of molecules in a crystal lattice.

While the specific crystal structure for 3-Bromo-6-iodopyridin-2-amine is not detailed in the reviewed literature, analysis of closely related halogenated aminopyridines demonstrates the power of this technique. For instance, the crystal structure of 3-Bromopyridin-2-amine reveals that molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds. nih.gov These dimers are further organized into two-dimensional layers stabilized by C—Br⋯Br halogen bonding interactions. nih.gov A similar study on 3-Amino-5-bromo-2-iodopyridine also utilized X-ray analysis to confirm the substitution pattern on the pyridine (B92270) ring, showing an intramolecular N—H···I interaction. researchgate.net

These studies underscore how X-ray crystallography would be applied to this compound to confirm the positions of the bromo, iodo, and amine substituents on the pyridine ring. Furthermore, it would reveal the nature of non-covalent interactions, such as hydrogen bonds involving the amine group and the ring nitrogen, as well as potential halogen bonds involving bromine and iodine, which are crucial in designing materials with specific solid-state properties.

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₅BrN₂ |

| Formula Weight | 173.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2179 (6) |

| b (Å) | 4.0007 (2) |

| c (Å) | 12.8451 (6) |

| β (°) | 109.731 (3) |

| Volume (ų) | 591.01 (5) |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of molecules in solution. It provides detailed information about the connectivity and chemical environment of atoms.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of substituted pyridines. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum reveal the number and connectivity of protons. Similarly, a ¹³C NMR spectrum indicates the number of unique carbon environments.

For halogenated aminopyridines, the positions of substituents significantly influence the chemical shifts of the remaining ring protons and carbons. For example, the NMR data for 3-Amino-5-bromo-2-iodopyridine, an isomer of the title compound, have been reported. researchgate.net In its ¹H NMR spectrum, two distinct signals appear in the aromatic region as doublets, corresponding to the two non-equivalent protons on the pyridine ring, while the amine protons appear as a singlet. researchgate.net The ¹³C NMR spectrum shows five distinct signals, confirming the substitution pattern. researchgate.net Analysis of this compound would be expected to yield a similarly informative set of spectra, allowing for the definitive assignment of its structure.

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR (400 MHz) | 7.67 (d, J = 2.01 Hz) | 1H, Aromatic |

| 7.16 (d, J = 2.27 Hz) | 1H, Aromatic | |

| 5.65 (s) | 2H, -NH₂ | |

| ¹³C NMR (101 MHz) | 147.68 | Aromatic C |

| 137.97 | Aromatic C | |

| 120.92 | Aromatic C | |

| 120.01 | Aromatic C | |

| 106.10 | Aromatic C |

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the two adjacent aromatic protons, confirming their connectivity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to the carbons they are directly attached to, revealing one-bond ¹H-¹³C correlations. columbia.edu This technique would be used to definitively assign the signals for the two protonated carbons in the pyridine ring of the target molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This allows for the assignment of quaternary (non-protonated) carbons, such as those bearing the bromo, iodo, and amino substituents. For this compound, HMBC would show correlations from the aromatic protons to adjacent and distant carbons, as well as from the amine protons to carbons C-2 and C-3, thereby piecing together the entire molecular framework.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing compounds in complex mixtures and for confirming molecular weights. For this compound, a reverse-phase HPLC method would separate the compound from impurities, followed by detection using an electrospray ionization (ESI) mass spectrometer.

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. nih.gov This results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity. Iodine is monoisotopic (¹²⁷I). Therefore, the mass spectrum of this compound would display a distinctive pair of peaks for the molecular ion, separated by two mass units, confirming the presence of a single bromine atom.

| Ion | Isotopes | Calculated m/z | Expected Relative Intensity |

|---|---|---|---|

| [M+H]⁺ | ¹²C₅¹H₅⁷⁹Br¹²⁷I¹⁴N₂ | 298.87 | ~100% |

| [M+2+H]⁺ | ¹²C₅¹H₅⁸¹Br¹²⁷I¹⁴N₂ | 300.87 | ~98% |

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. cdc.gov Halogenated aromatic amines are frequently analyzed by GC-MS. nih.gov The sample is vaporized and separated on a GC column before entering the mass spectrometer, which typically uses a hard ionization technique like Electron Ionization (EI).

EI causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular "fingerprint." nih.gov For this compound, the fragmentation pattern would likely involve the loss of the halogen atoms, the amine group, or cleavage of the pyridine ring. The presence of the bromine isotopic signature in the fragment ions further aids in structure elucidation. This detailed fragmentation data provides a high degree of confidence in the identification of the compound.

| Plausible Fragment Ion | Description | Expected m/z (for ⁷⁹Br) |

|---|---|---|

| [M]⁺• | Molecular Ion | 298 |

| [M-Br]⁺ | Loss of Bromine | 219 |

| [M-I]⁺ | Loss of Iodine | 171 |

| [M-Br-HCN]⁺ | Loss of Br then HCN | 192 |

| [M-I-HCN]⁺ | Loss of I then HCN | 144 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. For this compound (C₅H₄BrIN₂), HRMS provides an exact mass measurement, which serves as a primary confirmation of its chemical formula.

The presence of bromine and iodine atoms creates a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance, leading to a pair of peaks (M and M+2) of similar intensity. Iodine is monoisotopic (¹²⁷I). This unique isotopic signature allows for the confident identification of the compound in complex mixtures. By analyzing the exact mass of the monoisotopic peak (containing ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹²⁷I) and its corresponding isotopic distribution, the elemental composition can be unequivocally confirmed.

Table 1: Predicted HRMS Data for this compound (C₅H₄BrIN₂)

| Ion Species | Theoretical Monoisotopic Mass (m/z) | Description |

|---|---|---|

| [M+H]⁺ | 299.8600 | Protonated molecular ion, based on ⁷⁹Br. |

| [M+2+H]⁺ | 301.8580 | Protonated molecular ion, based on ⁸¹Br. |

| [M+Na]⁺ | 321.8420 | Sodium adduct, based on ⁷⁹Br. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present within a molecule. The spectra for this compound are predicted to show characteristic bands corresponding to the amine group, the pyridine ring, and the carbon-halogen bonds.

N-H Vibrations: The primary amine group (-NH₂) is expected to exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.

Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to several characteristic vibrations. C-H stretching bands are typically observed above 3000 cm⁻¹. C=C and C=N ring stretching vibrations produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

Carbon-Halogen Vibrations: The C-Br and C-I stretching vibrations are found in the fingerprint region of the spectrum, typically at lower wavenumbers. The C-Br stretch is expected in the 600-500 cm⁻¹ range, while the C-I stretch appears at even lower frequencies, generally below 500 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (Medium, two bands) | Weak |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1600 (Medium) | Weak-Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 (Medium) | Medium-Strong |

| Aromatic Ring | C=C and C=N Ring Stretch | 1600 - 1400 (Strong, multiple bands) | Strong, multiple bands |

| C-N Bond | C-N Stretch | 1350 - 1250 (Medium) | Medium |

| C-Br Bond | C-Br Stretch | 600 - 500 (Medium-Strong) | Strong |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier method for quantitative purity analysis. bldpharm.com A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of this polarity. The analysis involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. By monitoring the elution profile with a UV-Vis detector, the purity can be determined by measuring the relative area of the main peak corresponding to the target compound. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Table 3: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid as a modifier) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~254 nm or compound-specific λmax |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for monitoring the progress of chemical reactions and for preliminary purity assessment. For this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents, commonly a less polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297).